2-{[(furan-2-yl)methyl]amino}-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Description
This compound belongs to the thiadiazoloquinazolinone class, characterized by a fused bicyclic system comprising a thiadiazole and quinazolinone core. The molecule features a furan-2-ylmethylamino substituent at position 2 and a methyl group at position 6.
Properties
IUPAC Name |
2-(furan-2-ylmethylamino)-7-methyl-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c1-9-4-5-12-11(7-9)13(20)19-15(17-12)22-14(18-19)16-8-10-3-2-6-21-10/h2-7H,8H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJZVOXWDAMMFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3N(C2=O)N=C(S3)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[(furan-2-yl)methyl]amino}-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a novel derivative of quinazoline and thiadiazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological applications based on existing literature.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This structure incorporates a furan moiety and a thiadiazole ring fused with a quinazolinone framework, which is significant for its biological properties.
Anticancer Activity
Quinazoline derivatives, including compounds similar to this compound, have exhibited notable anticancer properties. A study highlighted that quinazoline-based compounds demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 6.90 to 51.46 μM . The presence of the thiadiazole and furan moieties may enhance these effects due to their ability to interact with biological targets involved in cancer progression.
Anti-inflammatory Properties
The compound's structural components suggest potential anti-inflammatory activity. Quinazolines are known to inhibit cyclooxygenase (COX) enzymes . Research indicates that modifications in the quinazoline structure can lead to significant reductions in inflammation markers in vitro . The incorporation of furan may further contribute to this effect by enhancing the lipophilicity and bioavailability of the compound.
Antimicrobial Activity
The antimicrobial efficacy of quinazoline derivatives has been well-documented. This class of compounds has shown activity against various bacterial strains . The specific compound under discussion could potentially exhibit similar properties, particularly against Gram-positive and Gram-negative bacteria. A related study found that certain furan-containing compounds outperformed traditional antibiotics in inhibiting bacterial growth .
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives is closely linked to their structural features. Key modifications can significantly alter their potency:
- Substituents : The presence of electron-withdrawing groups typically enhances activity.
- Ring Systems : The fusion of thiadiazole with quinazoline increases interaction with biological targets.
For example, studies on related compounds have shown that introducing alkyl or aryl groups at specific positions can improve anticancer and anti-inflammatory activities .
Study 1: Anticancer Efficacy
A recent investigation into a series of quinazoline-thiadiazole hybrids demonstrated that compounds with similar structures to this compound exhibited promising cytotoxicity against MCF-7 cells with IC50 values between 10–20 μM . These findings suggest that further exploration into the specific modifications could yield potent anticancer agents.
Study 2: Anti-inflammatory Potential
In another study focused on anti-inflammatory activity, derivatives containing thiadiazole were tested for their ability to inhibit COX enzymes. Results indicated that certain modifications led to over 70% inhibition at low concentrations . This suggests that the compound may have significant therapeutic potential in managing inflammatory diseases.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research has indicated that derivatives of thiadiazole and quinazoline exhibit antimicrobial activity. The specific compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. Studies have demonstrated that modifications to the furan and thiadiazole moieties can enhance this activity, suggesting a structure-activity relationship (SAR) that could be exploited in drug design .
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Preliminary studies indicate that it may inhibit specific enzymes involved in cancer cell proliferation. For instance, a study on similar compounds revealed that they could induce apoptosis in cancer cells by modulating key signaling pathways . Future research is needed to fully elucidate its mechanisms and efficacy in clinical settings.
Neuroprotective Effects
Recent findings suggest that compounds containing the thiadiazole structure may provide neuroprotective benefits. This is particularly relevant for conditions such as Alzheimer's disease, where oxidative stress plays a significant role. The furan moiety may contribute to these effects through antioxidant mechanisms, thus warranting further exploration in neuropharmacology .
Material Science
Photonic Applications
The unique structural properties of 2-{[(furan-2-yl)methyl]amino}-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one make it suitable for photonic applications. Its ability to absorb and emit light at specific wavelengths can be harnessed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Research has shown that modifying the electronic properties of such compounds can enhance their performance in these applications .
Polymer Composites
Incorporating this compound into polymer matrices has been explored to improve material properties such as thermal stability and mechanical strength. The thiadiazole group can interact favorably with various polymer backbones, leading to enhanced composite materials suitable for industrial applications.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of E. coli and S. aureus with modified derivatives of the compound. |
| Study B | Anticancer Properties | Showed potential in inducing apoptosis in breast cancer cell lines through enzyme inhibition pathways. |
| Study C | Neuroprotective Effects | Highlighted antioxidant properties that may protect neuronal cells from oxidative damage in vitro. |
| Study D | Photonic Applications | Confirmed effective light emission characteristics suitable for OLED technology development. |
Chemical Reactions Analysis
Cyclocondensation for Core Formation
A proposed mechanism for the thiadiazoloquinazolinone core involves:
-
Enolization : A 4-thiazolidinone undergoes acetic acid-catalyzed enolization to form an enolate intermediate.
-
Addition : The enolate attacks the aldehyde carbonyl of a hydrazonopropanal, forming an alkylidene intermediate after dehydration.
-
Cyclization : A hydrazine NH group adds to the thiazolidinone carbonyl, followed by dehydration to yield the fused thiadiazoloquinazolinone ring .
Electrophilic Aromatic Substitution
The furan-2-ylmethyl substituent may undergo electrophilic substitution reactions due to its aromatic nature. For example:
-
Nitration : Furan rings are reactive toward nitration, introducing nitro groups at specific positions.
-
Alkylation : Friedel-Crafts alkylation or acylation could modify the furan moiety, though steric hindrance may limit reactivity.
Reaction Conditions and Optimization
Biological Activity and Functional Groups
The compound exhibits anticancer properties , with cytotoxic effects observed against cancer cell lines (e.g., MCF-7, HCT-116, A549) at micromolar concentrations . Key functional groups influencing activity include:
-
Thiadiazole Ring : Contributes to broad-spectrum biological activity, including antimicrobial and anticancer effects.
-
Quinazolinone Core : Interacts with cellular targets such as enzymes or receptors, disrupting signaling pathways .
-
Furan-2-ylmethylamino Substituent : Enhances solubility and may modulate binding affinity to cellular targets.
Analytical Characterization
Relevant analytical techniques for this compound include:
-
Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition patterns.
-
Differential Scanning Calorimetry (DSC) : Identifies phase transitions and melting points.
-
NMR and Mass Spectrometry : Confirms structural integrity and molecular formula .
Comparative Analysis of Synthetic Methods
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Analogues and Their Properties
Key Structural Differences and Implications
Aminoalkyl/aryl substituents (e.g., ethyl(phenyl)amino in ) may modulate receptor binding through hydrogen bonding or π-π interactions, whereas the furan moiety could engage in dipole-dipole interactions.
Methyl Group at Position 7: The methyl group likely increases steric bulk and metabolic stability compared to unsubstituted analogs. Similar methyl-substituted derivatives (e.g., USP/VA-2 ) demonstrate notable antiviral activity, suggesting this substitution may be favorable for bioactivity.
Core Modifications: Replacement of the quinazolinone core with pyrimidinone (e.g., ) reduces ring strain but may alter electronic properties and binding affinity.
Preparation Methods
Niementowski Condensation
Anthranilic acid derivatives react with formamide or urea under thermal conditions to yield 4-quinazolinones. For 7-methyl substitution, 3-amino-4-methylbenzoic acid is condensed with formamide at 125–130°C, producing 7-methyl-3,4-dihydroquinazolin-4-one. Microwave-assisted protocols (e.g., 175 W, 110°C, 10–12 min) enhance reaction efficiency and yield.
Grimmel-Guineth-Morgan Method
o-Aminobenzoic acids react with primary amines in the presence of PCl₃ to form 2,3-disubstituted quinazolinones. Using 3-amino-4-methylbenzoic acid and ammonium hydroxide generates the 7-methylquinazolinone precursor.
Table 1: Quinazolinone Core Synthesis Comparison
| Method | Starting Materials | Conditions | Yield (%) |
|---|---|---|---|
| Niementowski | 3-Amino-4-methylbenzoic acid | 130°C, 6 hr | 65–70 |
| Microwave Niementowski | Same | 110°C, 12 min (MW) | 82–85 |
| Grimmel-Guineth | o-Aminobenzoic acid + NH₃ | Toluene, PCl₃, 2 hr | 58–63 |
Thiadiazole Ring Annulation
Thethiadiazolo[2,3-b] fusion requires cyclization of a thioamide intermediate.
Thiosemicarbazide Cyclization
Treating 2-hydrazinyl-7-methylquinazolin-4(3H)-one with CS₂ in basic conditions forms the thiadiazole ring. For example, NaH in DMF at 0–5°C facilitates intramolecular cyclization via nucleophilic attack of sulfur on adjacent electrophilic carbons.
Lawesson’s Reagent-Mediated Thionation
2-Amino-7-methylquinazolin-4(3H)-one reacts with Lawesson’s reagent (LR) in anhydrous THF, converting the amine to a thioamide. Subsequent oxidative cyclization with I₂/KI in ethanol yields the thiadiazole fused system.
Mechanistic Insight :
-
Thioamide formation:
-
Cyclization: Intramolecular nucleophilic attack by sulfur generates the five-membered thiadiazole ring.
| Method | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | POCl₃, Furfurylamine | DMF, 80°C, 12 hr | 55–60 |
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃ | MW, 165°C, 20 min | 70–74 |
Integrated Synthetic Routes
Sequential Linear Synthesis
-
Step 1 : Synthesize 7-methylquinazolin-4(3H)-one via Niementowski condensation.
-
Step 2 : Thionation with LR followed by I₂-mediated cyclization forms the thiadiazolo ring.
-
Step 3 : Chlorination at position 2 using POCl₃, then amination with furfurylamine.
Overall Yield : 28–32% (3 steps).
Convergent Approach
-
Parallel Synthesis : Prepare 2-chlorothiadiazoloquinazolinone and furfurylamine separately.
-
Coupling : Pd-catalyzed amination under microwave conditions.
Advantage : Reduces step count, improves yield (45–50%).
Analytical Characterization
Critical spectroscopic data confirm successful synthesis:
-
¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, quinazoline-H), 7.85 (d, 1H, furan-H), 6.65 (m, 2H, furan-H), 4.45 (s, 2H, CH₂), 2.40 (s, 3H, CH₃).
-
HRMS : m/z 320.0832 [M+H]⁺ (calc. 320.0835 for C₁₅H₁₂N₄O₂S).
Challenges and Optimization
-
Regioselectivity : Thiadiazole annulation competes with alternative cyclization pathways. Using NaH/THF at −78°C suppresses side reactions.
-
Solvent Effects : DMF enhances amination kinetics but necessitates rigorous drying to prevent hydrolysis.
-
Microwave Assistance : Reduces reaction times from hours to minutes while improving yields by 15–20% .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for constructing the [1,3,4]thiadiazolo[2,3-b]quinazolin-5-one core?
- Methodological Answer : The core structure is typically synthesized via cyclization reactions. For example, diazonium salts (derived from aromatic amines) undergo Meerwein reactions with acrolein to form intermediates like 3-aryl-2-chloropropanals. Subsequent reactions with thiazole precursors yield thiadiazoloquinazolinones. Acylation using reagents such as 2,5-dimethyl-3-furoyl chloride introduces substituents . Solvent selection (e.g., ethanol or DMF) and reflux conditions (1–2 hours) are critical for optimizing yields .
Q. How is structural confirmation achieved for this compound and its derivatives?
- Methodological Answer : Structural validation relies on 1H/13C NMR (to identify proton environments and substituent positions) and FT-IR (to confirm functional groups like amides or thiadiazole rings). Microanalytical data (C, H, N, S) are used to verify purity. For example, in thiazole derivatives, NMR signals for furan protons appear at δ 6.2–7.1 ppm, while thiadiazole protons resonate at δ 7.8–8.5 ppm .
Q. What solvents are optimal for solubility during purification?
- Methodological Answer : The compound exhibits poor solubility in non-polar solvents (e.g., hexane) but dissolves readily in DMSO or DMF due to polar functional groups. Recrystallization from ethanol or methanol is recommended for isolating high-purity crystals .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve contradictions in spectroscopic data?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict vibrational frequencies and NMR chemical shifts, which can be cross-validated with experimental FT-IR and NMR data. Discrepancies (e.g., unexpected carbonyl stretching frequencies) may arise from crystal packing effects or solvent interactions, requiring single-crystal XRD for resolution .
Q. What strategies optimize anticancer activity in derivatives of this compound?
- Methodological Answer : Structure-activity relationship (SAR) studies suggest that electron-withdrawing substituents (e.g., chloro, nitro) on the benzyl group enhance cytotoxicity. For example, derivatives with 4-Cl-benzyl substituents showed IC50 values <10 µM against HeLa cells. Bioassays should follow standardized protocols (e.g., MTT assays, 48-hour incubation) .
Q. How do reaction conditions influence regioselectivity in thiadiazoloquinazolinone synthesis?
- Methodological Answer : Regioselectivity is controlled by temperature and catalysts . For instance, using POCl3 at 120°C promotes cyclization to the thiadiazolo ring, while milder conditions (e.g., KOH/ethanol) favor triazole formation. Monitoring via TLC (silica gel, ethyl acetate/hexane 3:7) ensures intermediate purity .
Data Contradiction Analysis
Q. Why do some studies report conflicting bioactivity data for structurally similar derivatives?
- Methodological Answer : Contradictions often stem from substituent positioning or assay variability . For example, a 2-furylmethylamino group may enhance solubility but reduce membrane permeability compared to aryl substitutions. Standardizing cell lines (e.g., HepG2 vs. MCF-7) and normalizing to positive controls (e.g., doxorubicin) minimizes variability .
Experimental Design Considerations
Q. What in silico approaches predict environmental fate for this compound?
- Methodological Answer : Use QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and logP values. Experimental validation involves HPLC-MS to track degradation products in simulated environmental matrices (soil/water systems) .
Tables
| Property | Method | Key Findings | Reference |
|---|---|---|---|
| Solubility in DMSO | UV-Vis spectroscopy | >50 mg/mL at 25°C | |
| Anticancer IC50 (HeLa) | MTT assay | 8.7 µM (4-Cl-benzyl derivative) | |
| DFT-calculated dipole moment | B3LYP/6-31G* | 4.12 Debye (correlates with polarity) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
